![molecular formula C10H11NO2 B2496206 Spiro[1,3-benzodioxole-2,3'-pyrrolidine] CAS No. 24476-94-6](/img/structure/B2496206.png)
Spiro[1,3-benzodioxole-2,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-benzodioxole-2,3'-pyrrolidine] is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.
BenchChem offers high-quality Spiro[1,3-benzodioxole-2,3'-pyrrolidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[1,3-benzodioxole-2,3'-pyrrolidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Organocatalytic Synthesis
The enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives is significant due to their important biological activities. A method for synthesizing these derivatives with high enantiopurity and structural diversity has been developed, utilizing asymmetric catalytic three-component 1,3-dipolar cycloadditions. This approach suggests a new avenue to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Core Structure in Alkaloids
Spiro[pyrrolidine-3,3'-oxindole] is found at the core of numerous alkaloids with significant biological activity. Different strategies for synthesizing this ring system, particularly in the context of coerulescine, horsfiline, elacomine, salacin, pteropodine, alstonisine, spirotryprostatin A and B, and strychnofoline, have been explored (Marti & Carreira, 2003).
Synthesis from Benzynes and Azomethine Ylides
A novel strategy for constructing spiro[oxindole-3,2'-pyrrolidine] derivatives involves the use of benzyne and azomethine ylides. This mild practical 1,3-dipolar cycloaddition provides an efficient route to access biologically active compounds (Ryu et al., 2018).
Heterocycle Appended Derivatives
Spiro(oxindole-3,2'-pyrrolidine) scaffolds, displaying a wide spectrum of biological activities, have been synthesized with heterocyclic rings attached to the pyrrolidine unit. These compounds show potent anticancer activity by activating pro-apoptotic genes (Vidya et al., 2019).
Organocatalytic Enantioselective Cascade Synthesis
An organocatalytic asymmetric cascade aza-Michael/Michael addition for synthesizing complex and flexible spiro[pyrrolidine-3,3'-oxindole]s has been developed. This method is significant for the single-step construction of molecules with multiple chiral centers, useful in medicinal chemistry and diversity-oriented synthesis (Zhao & Du, 2015).
Functionalized Derivatives for Antibacterial and Antifungal Studies
Spiro[pyrrolidin-2,3'-oxindoles] synthesized by exo-selective 1,3-dipolar cycloaddition reaction have been evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, showing good activities comparable to standard drugs (Haddad et al., 2015).
Plasma Kallikrein Inhibitors for Treating Diseases
(S)-Spiro[benzo[d][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one derivatives, selective plasma kallikrein inhibitors, may potentially benefit the treatment of diseases like hereditary angioedema, uveitis, posterior uveitis, wet age-related macular degeneration, diabetic macular edema, diabetic retinopathy, and retinal vein occlusion (Abdel-Magid, 2023).
Future Directions
Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects that have a broad spectrum of biological properties .
Mechanism of Action
Mode of Action
It’s hypothesized that due to its three-dimensional structural characteristics, spiro compounds like Spiro[1,3-benzodioxole-2,3’-pyrrolidine] are predicted to bind adequately with protein active sites more easily than flat aromatic ring systems .
Biochemical Pathways
Some spirooxindole derivatives have been tested against the α-glucosidase and α-amylase enzymes, which are key enzymes in the carbohydrate metabolism pathway .
Result of Action
Some spirooxindole derivatives have shown potent inhibition activity against α-glucosidase and α-amylase enzymes, which could potentially influence carbohydrate metabolism .
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,3'-pyrrolidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-4,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJKSHSWNVQPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
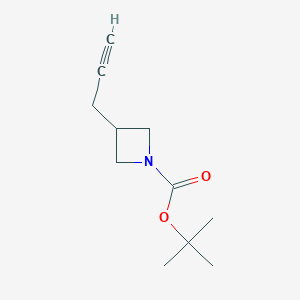
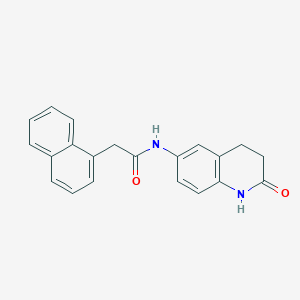
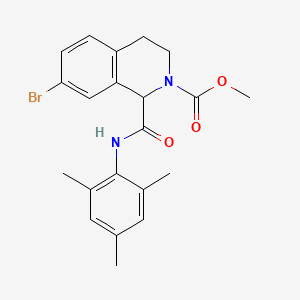
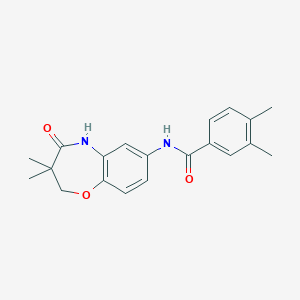
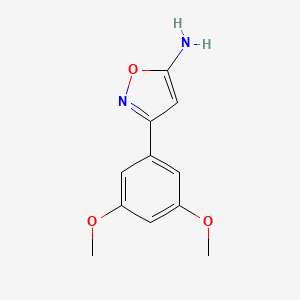
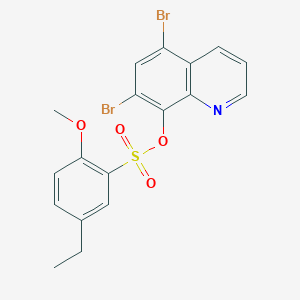


![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![N-[(4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2496141.png)
![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)
![2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2496145.png)
